molecular formula C8H6N4O2 B13068463 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13068463
M. Wt: 190.16 g/mol
InChI Key: QVCHBDDFJNIHOM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both pyrimidine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of a pyrimidine derivative with a pyrazole derivative. One common method involves the reaction of 2-chloropyrimidine with 3-amino-1H-pyrazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and pyrazole rings, which provides a distinct set of chemical and biological properties. This uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-pyrimidin-5-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14)

InChI Key

QVCHBDDFJNIHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

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